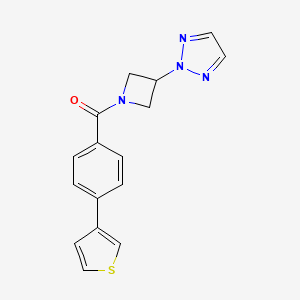

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

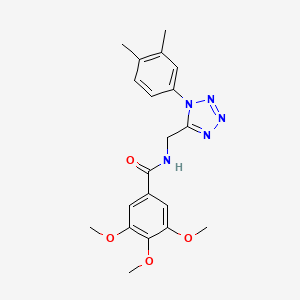

Azirine-triazole hybrids, 1-R-5- (3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles, were selectively synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C16H20N4O, and its molecular weight is 284.363.Chemical Reactions Analysis

Azirine-triazole hybrids, 1-R-5- (3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles, were selectively synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .Applications De Recherche Scientifique

- Anticancer Agents : 1,2,3-triazoles have been investigated for their potential as anticancer drugs. Researchers have synthesized derivatives containing this scaffold and evaluated their cytotoxicity against cancer cell lines .

- Antiviral Agents : The replacement of nucleobases by triazole derivatives has shown promise in antiviral drug discovery .

- Antimicrobial Activity : Some 1,2,3-triazole derivatives exhibit antimicrobial properties, making them relevant for combating bacterial and fungal infections .

- Click Chemistry : The 1,2,3-triazole motif is widely used in click chemistry due to its facile synthesis via copper-catalyzed Huisgen 1,3-dipolar cycloaddition. This approach enables efficient construction of complex molecules .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The strain-promoted reaction between azides and alkynes has been employed to create 1,2,3-triazole linkages in bioconjugation and materials science .

- Supramolecular Assemblies : 1,2,3-triazoles participate in non-covalent interactions, leading to the formation of supramolecular assemblies. These structures find applications in materials design and drug delivery .

- Fluorescent Imaging : Triazole-containing fluorophores have been developed for bioimaging applications due to their photophysical properties .

- Bioorthogonal Labeling : 1,2,3-triazoles serve as bioorthogonal handles for selective labeling of biomolecules in living systems. Their compatibility with biological environments makes them valuable tools in chemical biology .

- Functional Polymers : 1,2,3-triazole-based monomers can be incorporated into polymers, leading to materials with tailored properties. These polymers find use in drug delivery, sensors, and coatings .

- Conjugated Systems : Triazole-containing conjugated materials exhibit interesting electronic properties. Researchers explore their potential in organic electronics, solar cells, and light-emitting devices .

Drug Discovery and Medicinal Chemistry

Organic Synthesis and Click Chemistry

Supramolecular Chemistry and Materials Science

Chemical Biology and Bioconjugation

Polymer Chemistry

Materials for Electronics and Optoelectronics

Mécanisme D'action

Target of Action

The compound contains a triazole ring and a thiophene ring. Triazole rings are found in many drugs and have a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiophene rings are also common in pharmaceuticals and could contribute to the compound’s biological activity.

Propriétés

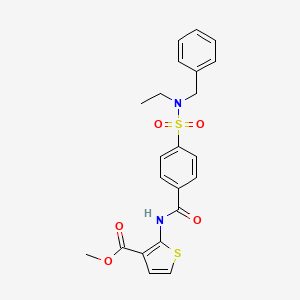

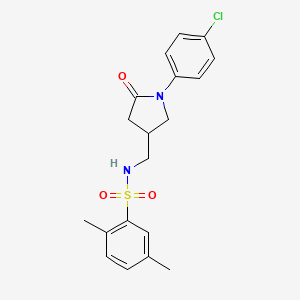

IUPAC Name |

(4-thiophen-3-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-17-6-7-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUJIORMEPVMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)

![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)

![2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2683283.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683287.png)

![2-[[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2683290.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2683292.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2683293.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2683298.png)